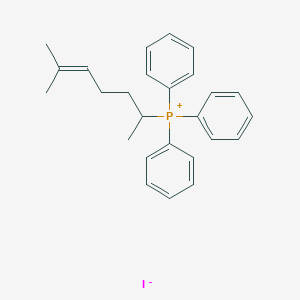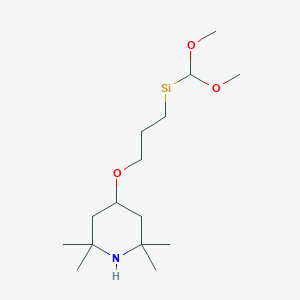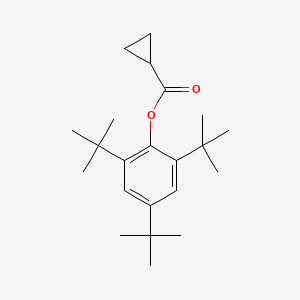![molecular formula C15H11NOS B14308833 3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one CAS No. 114882-62-1](/img/structure/B14308833.png)
3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is a compound that features a thiazole ring fused with a biphenyl structure. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole derivative through a series of intermediate steps, including the formation of thiohydrazonate and subsequent cyclization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve the use of Lawesson’s Reagent with 4-oxocarboxylic acid derivatives, N-acyl amino acid derivatives, and N-acyl-N’-ethoxycarbonylhydrazines . These reactions produce substituted thiophenes, thiazoles, and 1,3,4-thiadiazole-2(3H)-thiones .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and Lawesson’s Reagent . Reaction conditions typically involve the use of solvents like ethanol and triethylamine, with reactions carried out at room temperature or under reflux .
Major Products Formed
Major products formed from these reactions include various thiazole derivatives, such as pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other thiazole derivatives.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Used in the development of synthetic drugs, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B . These interactions disrupt essential biological processes, leading to the compound’s antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: An antiretroviral drug containing a thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is unique due to its specific structural combination of a thiazole ring and a biphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
114882-62-1 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-phenyl-2-(1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NOS/c17-14-7-6-12(11-4-2-1-3-5-11)10-13(14)15-16-8-9-18-15/h1-10,17H |
InChI Key |
OFMIIOLIVOMHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


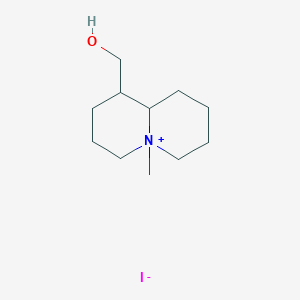

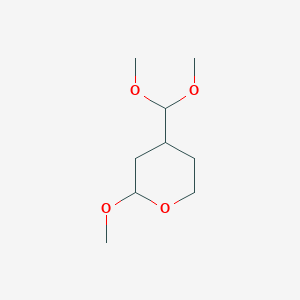
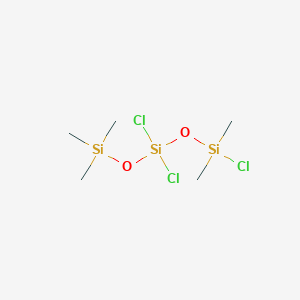
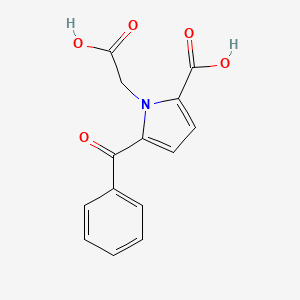

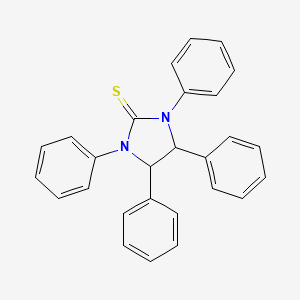
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)


